![molecular formula C17H19N5O3S B5546335 (4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)
(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
This compound belongs to a class of organic molecules known for their intricate structures and potential biological activity. It contains multiple heterocyclic rings including pyridazine and pyrazine, which are often investigated for their pharmacological properties.
Synthesis Analysis
Synthesis Method : The synthesis of related compounds often involves multi-step reactions, including the formation of hydrazone derivatives, cyclization, and various functional group transformations. For instance, Aggarwal et al. (2020) describe a solvent-free synthesis method involving grinding and catalysis for similar pyrazole derivatives (Aggarwal, R., Kaushik, P., Kumar, A., & Saini, D. (2020)).
Chemical Reactions : Various chemical reactions, such as nucleophilic substitution, condensation, and cyclization, are commonly employed in the synthesis of such molecules. As noted by Zohreh and Alizadeh (2013), these reactions can be efficiently carried out under mild conditions without catalysts, resulting in highly substituted pyridazines and related compounds (Zohreh, N., & Alizadeh, A. (2013)).
Molecular Structure Analysis
- Molecular Structure : The molecular structure of such compounds is often confirmed using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography. Golla et al. (2020) utilized single crystal X-ray diffraction to confirm the molecular structure of related pyrazine derivatives (Golla, R., Kumar, P. R., Suchethan, P. A., Foro, S., & Nagaraju, G. (2020)).
properties
IUPAC Name |
[(4aR,7aS)-6,6-dioxo-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-pyridazin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c23-17(14-5-3-7-19-20-14)22-9-8-21(10-13-4-1-2-6-18-13)15-11-26(24,25)12-16(15)22/h1-7,15-16H,8-12H2/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHLXXAHHEIBM-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)C(=O)C4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)C(=O)C4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
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